
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thiram, and it is widely used as a fungicide and pesticide in agriculture. However, in
作用機序
The mechanism of action of carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is complex and not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins in cells. For example, thiram has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in neurotransmitter signaling. Thiram has also been shown to inhibit the activity of various transporters, channels, and receptors in cells.
Biochemical and Physiological Effects:
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has been shown to have various biochemical and physiological effects. For example, it has been shown to induce oxidative stress, which can lead to cell death. Thiram has also been shown to induce apoptosis, which is a form of programmed cell death. Additionally, thiram has been shown to cause DNA damage and inhibit DNA repair mechanisms in cells.
実験室実験の利点と制限
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has several advantages for lab experiments. For example, it is readily available, stable, and relatively inexpensive. However, it also has some limitations. For example, thiram is toxic and can be hazardous if not handled properly. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester. Some possible areas of investigation include:
1. Further studies on the mechanism of action of thiram and its effects on various enzymes and proteins in cells.
2. Development of new methods for synthesizing thiram that are more efficient and environmentally friendly.
3. Investigation of the potential applications of thiram in nanotechnology and biotechnology.
4. Exploration of the potential use of thiram as a therapeutic agent for various diseases, including cancer and viral infections.
5. Investigation of the environmental impact of thiram and its potential to cause harm to non-target organisms.
Conclusion:
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is a chemical compound that has shown great potential for applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on thiram is needed to fully understand its potential applications and limitations.
合成法
The synthesis of carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester can be achieved through the reaction between carbon disulfide and 1,3-dichloro-2-propanol in the presence of sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to obtain the final product.
科学的研究の応用
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, thiram has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In material science, it has been used as a crosslinking agent for rubber and plastics. In environmental science, it has been used as a soil fungicide and as a means of controlling fungal diseases in plants.
特性
CAS番号 |
178408-12-3 |
|---|---|
製品名 |
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester |
分子式 |
C15H19NO2S2 |
分子量 |
309.5 g/mol |
IUPAC名 |
benzyl N-(4,4-dimethyl-3-oxopentanoyl)carbamodithioate |
InChI |
InChI=1S/C15H19NO2S2/c1-15(2,3)12(17)9-13(18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18,19) |
InChIキー |
XMAZPOZDXQGUAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)SCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)SCC1=CC=CC=C1 |
その他のCAS番号 |
178408-12-3 |
同義語 |
N-benzylsulfanylcarbothioyl-4,4-dimethyl-3-oxo-pentanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



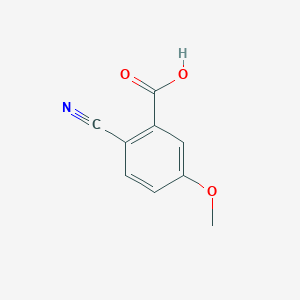
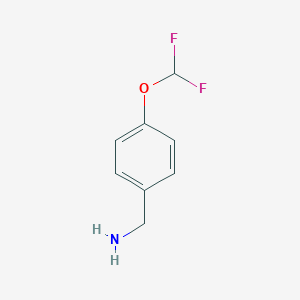

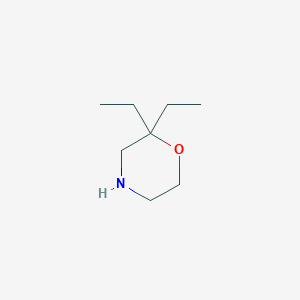
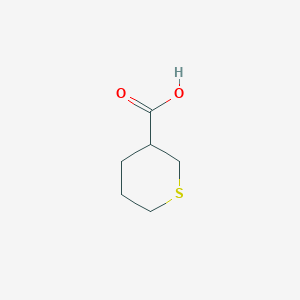


![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)
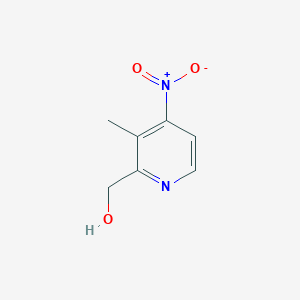
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)



![1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime](/img/structure/B61121.png)